molecular formula C6H8NO2P B14687713 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole CAS No. 27852-73-9

1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole

Cat. No.: B14687713
CAS No.: 27852-73-9
M. Wt: 157.11 g/mol
InChI Key: ZMHUAWDNGWMEOM-UHFFFAOYSA-N
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Description

1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole is a unique organophosphorus compound characterized by the presence of both a pyrrole ring and a dioxaphospholane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole typically involves the reaction of pyrrole with a suitable phosphorus-containing reagent. One common method is the reaction of pyrrole with 2-chloro-1,3,2-dioxaphospholane in the presence of a base, such as triethylamine, under an inert atmosphere . The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorus moiety to phosphines.

    Substitution: The dioxaphospholane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole involves its interaction with molecular targets through its phosphorus moiety. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially leading to enzyme inhibition or activation .

Comparison with Similar Compounds

  • 1-(4-Methyl-1,3,2-dioxaphosphinan-2-yl)-1H-pyrrole
  • 2-[(2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy]ethyl methacrylate
  • 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Uniqueness: Compared to similar compounds, it offers a versatile platform for further functionalization and development of new materials and biologically active molecules .

Properties

CAS No.

27852-73-9

Molecular Formula

C6H8NO2P

Molecular Weight

157.11 g/mol

IUPAC Name

1-(1,3,2-dioxaphospholan-2-yl)pyrrole

InChI

InChI=1S/C6H8NO2P/c1-2-4-7(3-1)10-8-5-6-9-10/h1-4H,5-6H2

InChI Key

ZMHUAWDNGWMEOM-UHFFFAOYSA-N

Canonical SMILES

C1COP(O1)N2C=CC=C2

Origin of Product

United States

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